![molecular formula C21H20N2O4S B3008098 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide CAS No. 946246-80-6](/img/structure/B3008098.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FQI1 and has been synthesized using different methods.

Scientific Research Applications

Antiproliferative Activity

This compound has been investigated for its antiproliferative properties. In a study, it was synthesized along with other derivatives (thiosemicarbazides and 1,2,4-triazoles) to explore their potential as new drug agents . Among these compounds, “Compound 15” exhibited the highest antiproliferative activity against the cervical (HeLa) cancer cell line (IC50: 8.81 ± 0.28 µM). This finding suggests that the compound may have promising applications in cancer therapy.

Antioxidant Activity

The same study evaluated the lipid peroxidation inhibitory activity of the synthesized compounds. Thiosemicarbazide derivatives (specifically, compounds 3, 10, and 9) showed the highest activity, with IC50 values of 21.80 ± 0.69, 26.49 ± 0.61, and 29.07 ± 0.52 µM, respectively. Additionally, several triazole derivatives (including compounds 15, 18, 19, 20, 21, and 22) exhibited notable antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS) produced during cellular metabolism .

Potential Inhibition of FIH-1

Another avenue of research involves the compound’s potential to inhibit FIH-1 (factor-inhibiting hypoxia-inducible factor 1). Small-molecule inhibitors of FIH-1 are of interest due to their potential therapeutic applications. The synthesized furan- and thiophene-2-carbonyl amino acid derivatives were evaluated for their inhibitory activities in SK-N-BE(2)c cells by measuring HIF response element (HRE) promoter activity .

Structural Analysis

The chemical structure of this compound has been confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis . Understanding its structural features is essential for predicting its behavior and interactions in biological systems.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. Furan derivatives have been known to interact with a variety of targets, including MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, and calcium channel blockers . .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions of this compound with its targets and the resulting changes are currently unknown.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Furan derivatives can affect a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown. Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. The effects would depend on the compound’s specific targets and mode of action. Furan derivatives have been known to have a broad scope in remedying various dispositions in clinical medicines . .

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-15-6-9-18(10-7-15)28(25,26)22-17-8-11-19-16(14-17)4-2-12-23(19)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWUVFYDFFWIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)

![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-2-(4-chlorophenoxy)-4-methoxynicotinamide](/img/structure/B3008021.png)

![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

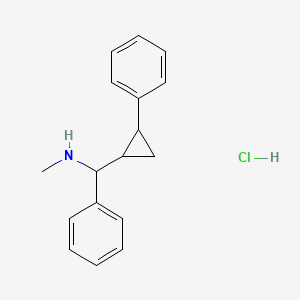

amine hydrochloride](/img/structure/B3008035.png)

![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)